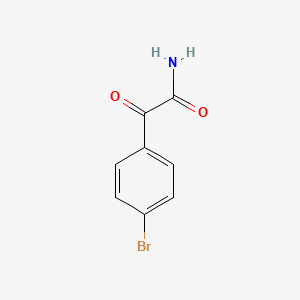

2-(4-Bromophenyl)-2-oxoacetamide

Description

Overview of Alpha-Ketoamide Compounds: Structural Features and Research Significance

Alpha-ketoamides are organic compounds characterized by a ketone and an amide functional group separated by a single carbon-carbon bond. This arrangement, specifically the vicinal dicarbonyl system, imparts unique chemical properties and reactivity. The core structure consists of an R-CO-CO-NR'R'' framework. The preferred geometry of an α-ketoamide has the nitrogen atom and the two carbonyl groups situated on the same plane, with the oxygen atoms in a trans configuration to minimize repulsion between their lone pairs. acs.org

The significance of α-ketoamides in research, particularly in medicinal chemistry, is substantial. They are recognized as "privileged structures," meaning they can serve as versatile scaffolds for designing ligands that interact with a wide range of biological targets, including enzymes and receptors. acs.orgnih.gov This versatility stems from their ability to engage in various non-covalent and covalent interactions. The α-ketoamide moiety can act as a non-electrophilic group that modulates a molecule's conformation and hydrogen bonding capacity, or as an electrophilic "warhead" that can covalently bind to nucleophilic residues like serine or cysteine in enzyme active sites. acs.orgnih.gov

Furthermore, α-ketoamides often exhibit favorable pharmacokinetic properties, including improved membrane permeability and enhanced stability against plasma esterases and proteolytic cleavage compared to related dicarbonyl compounds like α-ketoacids and α-ketoesters. acs.orgnih.gov Their presence in numerous natural products with significant biological activities further underscores their importance. acs.org

Historical Context and Evolution of Research on Substituted Alpha-Ketoamides

The investigation of α-ketoamides has a rich history rooted in organic chemistry, where their unique reactivity and versatility have been explored for decades. nih.gov This foundational research has led to the development of a wide array of synthetic methodologies for creating diverse derivatives. nih.gov

Initially, much of the focus was on understanding the fundamental chemical properties of the α-ketoamide group. Over time, as the principles of medicinal chemistry and drug design evolved, researchers began to systematically modify the substituents on the α-ketoamide scaffold to tune their biological activity. The concept of "privileged structures," introduced in 1988, provided a framework for understanding how a single core motif could be adapted to target different proteins. nih.gov

The evolution of research on substituted α-ketoamides has seen a shift from broad-spectrum applications to more targeted approaches. For instance, specific substitutions have been shown to be crucial for inhibiting viral proteases, modulating protein aggregation in neurodegenerative diseases, and acting as anti-inflammatory agents. acs.orgnih.govnih.gov The introduction of various substituents, such as the 4-bromophenyl group in the compound of interest, allows for the fine-tuning of properties like potency, selectivity, and pharmacokinetic profiles.

Rationale for Comprehensive Academic Investigation of 2-(4-Bromophenyl)-2-oxoacetamide

A comprehensive academic investigation into this compound is warranted for several reasons. Firstly, the α-ketoamide core is a well-established "privileged structure" in medicinal chemistry, suggesting a high probability of biological activity. acs.orgnih.gov Secondly, the presence of the 4-bromophenyl group introduces specific electronic and steric properties that could lead to unique interactions with biological targets.

Systematic studies are needed to elucidate the specific biological activities of this compound. Given the known activities of other substituted α-ketoamides, potential areas of investigation include its efficacy as an enzyme inhibitor (e.g., for proteases or kinases), an antimicrobial agent, or a modulator of protein aggregation. nih.govnih.govresearchgate.net

Furthermore, a detailed study would contribute to the broader understanding of structure-activity relationships (SAR) within the α-ketoamide class. By systematically comparing the activity of this compound with other substituted analogs, researchers can gain valuable insights into how different functional groups influence biological outcomes. This knowledge is crucial for the rational design of future drug candidates.

Aims and Objectives of the Research Outline

The primary aim of this article is to provide a structured and scientifically accurate overview of this compound based on the current body of scientific literature. The objectives are as follows:

To contextualize this compound within the broader class of α-ketoamide compounds.

To summarize the key structural features and research significance of α-ketoamides.

To provide a historical perspective on the evolution of research into substituted α-ketoamides.

To present the current state of knowledge specifically concerning this compound.

To articulate a clear rationale for why further in-depth research into this specific compound is scientifically valuable.

By adhering to this structured approach, this article serves as a foundational resource for researchers interested in the chemistry and potential biological applications of this compound.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromophenyl)-2-oxoacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO2/c9-6-3-1-5(2-4-6)7(11)8(10)12/h1-4H,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLEVNHMPPZPHOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C(=O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40622947 | |

| Record name | 2-(4-Bromophenyl)-2-oxoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40622947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69374-79-4 | |

| Record name | 2-(4-Bromophenyl)-2-oxoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40622947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations

Direct Synthesis of 2-(4-Bromophenyl)-2-oxoacetamide

The construction of the 2-aryl-2-oxoacetamide core, such as in this compound, can be achieved through several strategic approaches, ranging from conventional methods to modern catalytic systems.

Conventional Reaction Pathways for Core Structure Formation

Historically, the synthesis of α-ketoamides has been approached through various classical organic reactions. One common strategy involves the reaction of acyl chlorides with α-isocyanoacetamides, which, after proceeding through a 2-acyl-5-aminooxazole intermediate and subsequent acid hydrolysis, yields the desired α-ketoamide. nih.gov Another foundational method is the oxidative cyclization of N-aryl amidines or the reaction of ortho-diamines with aldehydes, which has been a cornerstone for the synthesis of related heterocyclic structures and highlights the chemical principles applicable to amide bond formation. researchgate.net The reaction of an appropriately substituted aniline, such as 4-bromoaniline (B143363), with an activated form of a glyoxylic acid derivative is a direct and conventional route. For instance, the reaction of 4-bromoaniline with 2-thienylacetyl chloride provides a straightforward method for forming a similar acetamide (B32628) linkage. nih.gov These methods, while effective, often require harsh conditions, multi-step procedures, or the use of corrosive reagents. researchgate.netbeilstein-journals.org

Catalytic Approaches in Synthesis

Modern synthetic chemistry has seen a shift towards more efficient and milder catalytic methods. These approaches offer advantages in terms of atom economy, reaction conditions, and substrate scope.

A novel and efficient pathway to α-ketoamides involves the copper-catalyzed direct oxidative synthesis from aryl methyl ketones. rsc.org This method utilizes a copper catalyst to facilitate the reaction between an aryl methyl ketone (like 4'-bromoacetophenone), an amine, and molecular oxygen. rsc.orgresearchgate.net The reaction proceeds under mild and neat (solvent-free) conditions. rsc.org Isotope-labeling studies have demonstrated that both oxygen atoms in the resulting α-ketoamide are derived from molecular oxygen (O₂), which acts as both the oxidant and the oxygen source. rsc.orgnih.gov This one-pot reaction is advantageous due to its low cost, the ready availability of starting materials, simple operation, and high atomic economy. researchgate.net A variety of ketones and amines, including primary and secondary amines, can be successfully converted into the corresponding amides via this C-C bond cleavage method, highlighting its broad substrate scope. rsc.org

Table 1: Copper-Catalyzed Synthesis of α-Ketoamides

| Starting Material (Aryl Methyl Ketone) | Amine | Catalyst | Oxidant | Product | Reference |

| Aryl Methyl Ketones | Primary or Secondary Amines | Copper Salt | O₂ | α-Ketoamide | rsc.orgrsc.org |

| Acetophenone (B1666503) | Ammonium Acetate | Copper | Anodic Oxidation | α-Ketoamide | researchgate.net |

An efficient silver-catalyzed decarboxylative acylation of α-oxocarboxylic acids with isocyanides presents another modern route to α-ketoamides. nih.gov This multicomponent reaction cascade combines an isocyanide, an aromatic α-oxocarboxylic acid analog (like 2-oxo-2-phenylacetic acid), and water in a one-pot synthesis. nih.govmdpi.com The process is notable for using air as the sole oxidant and for the fact that the oxygen atom of the newly formed amide moiety is derived from water. nih.gov This method avoids the need for stoichiometric peroxides or persulfides and effectively suppresses the formation of oxazole (B20620) by-products, leading to a precise synthesis. mdpi.com The reaction demonstrates excellent chemoselectivity and allows for the creation of molecular diversity in the resulting 3-acyl quinoxalin-2(1H)-ones when applied to quinoxalinone substrates. rsc.org

Table 2: Silver-Catalyzed Synthesis of α-Ketoamides

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Key Feature | Product | Reference |

| α-Oxocarboxylic Acid | Isocyanide | Water | Silver | Decarboxylative Acylation | α-Ketoamide | nih.gov |

| 2-Oxo-2-phenylacetic Acid | Arylboronic Acid | - | Silver | Decarboxylative Acylation | - | researchgate.net |

Utilization of Thiocyanate (B1210189) Salts as Nitrogen Sources

A particularly innovative strategy for α-ketoamide synthesis involves employing thiocyanate salts as a nitrogen source through the cleavage of the C≡N triple bond. rsc.org This method represents a significant departure from the traditional use of thiocyanates as sources for 'SCN', 'CN', or 'S' moieties. rsc.org In this process, aryl methyl ketones react with thiocyanate salts in an additive-controlled system that can be directed to produce either α-ketoamides or 2-acyloxazoles. rsc.org The use of potassium thiocyanate (KSCN) with an agent like N-Bromosuccinimide (NBS) can lead to thiocyanated intermediates, which can be further transformed. researchgate.net The ability to use inorganic thiocyanates, which are readily available, as amino surrogates opens a fruitful new path for constructing nitrogen-containing compounds. rsc.orgnih.gov

Synthesis of Substituted this compound Derivatives

The core structure of this compound can be further elaborated to create a diverse range of derivatives. A common approach involves multi-step sequences starting from readily available materials.

For example, a widely used precursor is 4-(4-bromophenyl)thiazol-2-amine, which is synthesized by reacting p-bromoacetophenone with thiourea (B124793) in the presence of iodine. nih.gov This intermediate can then be acylated. A key transformation is the reaction of this thiazole (B1198619) amine with chloroacetyl chloride to produce N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide. nih.gov The chlorine atom in this chloroacetamide derivative is a good leaving group and can be easily displaced by various nucleophiles, such as substituted anilines, to yield a library of N-(4-(4-bromophenyl)thiazol-2-yl)-2-(substituted phenylamino)acetamide derivatives. researchgate.netnih.gov

Another strategy involves using 3-(4-bromobenzoyl)prop-2-enoic acid as a starting material, which can react with various reagents like thiourea or ethyl cyanoacetate (B8463686) to build different heterocyclic systems attached to the 4-bromophenyl moiety. researchgate.netekb.eg These Michael addition and subsequent cyclization reactions provide access to complex structures. researchgate.net Similarly, N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine can be synthesized and subsequently used in cross-coupling reactions, such as the Suzuki coupling with various arylboronic acids, to introduce further diversity. researchgate.net These methods demonstrate the versatility of the 4-bromophenyl-containing building blocks in generating a wide array of substituted acetamide derivatives. researchgate.netfabad.org.trsigmaaldrich.comnih.gov

N-Substitution Reactions for Diversification

The amide moiety in this compound and its analogues is a key site for diversification through N-substitution reactions. These reactions typically involve the coupling of the amide with various electrophilic partners to introduce new functional groups and build more complex molecular frameworks.

One common strategy is the chloroacetylation of an amine-containing precursor, followed by substitution with another amine. For instance, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide, an intermediate derived from a related bromo-phenyl structure, can be refluxed with various substituted anilines to yield N-substituted acetamide derivatives. nih.gov This method allows for the introduction of a diverse range of aryl groups onto the amide nitrogen. nih.gov

Another approach involves the direct acylation of amines. For example, the synthesis of N-(4-bromophenyl)-2-((3-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide is achieved through the acylation of a pyrrolo-pyrimidine intermediate with an acetamide group, often using reagents like acetic anhydride (B1165640) or acetyl chloride. evitachem.com Similarly, N-(4-bromophenyl)-2-(2-thienyl)acetamide can be prepared by reacting 4-bromoaniline with 2-thienylacetyl chloride in tetrahydrofuran. nih.gov

These N-substitution reactions are fundamental in creating libraries of compounds where the properties can be systematically tuned by varying the substituent on the amide nitrogen.

Amide Coupling Strategies for Complex Architectures

Amide bond formation is a cornerstone of synthetic chemistry, and various coupling strategies are employed to construct complex molecules from this compound precursors. These methods often rely on the activation of a carboxylic acid group, which then reacts with an amine.

Standard coupling reagents used in peptide synthesis are frequently applied. These include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions such as racemization. peptide.com For more challenging couplings, particularly with sterically hindered or N-alkylated amines, more potent reagents are utilized. Phosphonium-based reagents like PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyAOP ((7-azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are highly effective. peptide.comluxembourg-bio.com Uronium reagents such as HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are also known for their fast reaction rates and efficiency. peptide.comluxembourg-bio.com

An alternative strategy involves converting the carboxylic acid to a more reactive species, such as an acid chloride. For example, 2-(2-phenyl-4-oxoquinazolin-3(4H)-yl)acetic acid can be treated with thionyl chloride (SOCl₂) to form the corresponding acid chloride, which is then reacted with an appropriate amine in the presence of a base like triethylamine (B128534) to yield the desired N-substituted acetamide. sapub.org This classic method remains a robust and widely used approach for synthesizing complex amide derivatives from carboxylic acid precursors. sapub.org

Table 1: Common Coupling Reagents for Amide Synthesis

| Reagent Class | Examples | Typical Use Case | Reference |

|---|---|---|---|

| Carbodiimides | DCC, DIC, EDC | General amide, ester, and anhydride synthesis. | peptide.com |

| Phosphonium Salts | PyBOP, PyAOP, BOP | On-resin peptide synthesis, cyclization, coupling of N-methyl amino acids. | peptide.comluxembourg-bio.com |

| Uronium Salts | HATU, HBTU, TSTU | Fast couplings with low epimerization, aqueous couplings. | peptide.comluxembourg-bio.com |

| Acid Halides | Acetyl Chloride, Thionyl Chloride (for in situ formation) | Conversion of carboxylic acids to reactive acyl chlorides for amidation. | evitachem.comsapub.org |

Microwave-Assisted Synthetic Protocols for Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and purity compared to conventional heating methods. arkat-usa.orgwjarr.com This technology is particularly effective for the synthesis of heterocyclic derivatives from precursors related to this compound.

The synthesis of 1,3,4-oxadiazole (B1194373) derivatives, for example, can be significantly expedited using microwave irradiation. In one protocol, a hydrazide is reacted with an aromatic aldehyde, followed by cyclization using acetic anhydride under microwave conditions, often with silica (B1680970) gel as a solid support. wjarr.com Another one-pot synthesis of 5-aryl-1,3,4-oxadiazoles involves reacting a hydrazide with aromatic carboxylic acids in the presence of POCl₃ under microwave irradiation. wjarr.com

Microwave assistance has also been successfully applied to the synthesis of 2-cyano-N-(4-oxo-2-substituted thiazolidin-3-yl)acetamide derivatives. The reaction of (E)-N'-(substituted benzylidene)-2-cyanoacetohydrazides with 2-mercaptoacetic acid shows increased reaction rates and better yields under microwave irradiation compared to conventional heating. jchps.com Similarly, a one-pot, three-component reaction to synthesize 3,4-dihydro-2H-benzo[b] nih.govrsc.orgoxazine derivatives from 2-aminophenols, benzaldehydes, and phenacyl bromides demonstrated reduced reaction times and easier work-up when using microwaves. arkat-usa.org

The efficiency of microwave heating stems from the direct interaction of the electromagnetic field with polar molecules in the reaction mixture, leading to rapid and uniform heating that is difficult to achieve with conventional methods. jchps.com

Ring-Opening Reactions in Derivative Synthesis (e.g., N-acylisatin derivatives)

Ring-opening reactions provide a powerful pathway for synthesizing α-ketoamides, the core structure of this compound. A prominent example is the reaction of N-acylisatins with various nucleophiles. The carbonyl group at the C-2 position of the isatin (B1672199) ring behaves like an amide and is susceptible to nucleophilic attack, leading to the cleavage of the heterocyclic ring. researchgate.net

The reaction of N-acetylisatin with amines, diamines, alcohols, and even water results in products formed from the opening of the pyrroledione ring. researchgate.net This reaction can be facilitated by microwave synthesis, providing a facile route to a series of α-ketoamide and bis-(α-ketoamide) derivatives. researchgate.net The mechanism involves the nucleophile attacking the C-2 carbonyl, which triggers the scission of the amide bond within the five-membered ring. This strategy has been extended beyond simple isatins to generate more complex backbones, such as a quinoline (B57606) with a glyoxylamide moiety. researchgate.net

While many ring-opening reactions of heterocycles like oxetanes and aziridines are catalyzed by acids or transition metals, the ring-opening of N-acylisatins is primarily driven by the nucleophilicity of the attacking species and the inherent strain and reactivity of the isatin core. researchgate.netmagtech.com.cnmdpi.com

Synthesis of Hydrazone and Schiff Base Analogues

The ketone functional group within the 2-oxoacetamide (B1243867) moiety is a prime site for derivatization through condensation reactions, leading to the formation of hydrazones and Schiff bases. These reactions are fundamental for creating new analogues with diverse chemical properties.

Hydrazones are typically synthesized by the condensation of a carbonyl compound with a hydrazine (B178648) derivative. nih.gov For example, 2,4-dinitrophenylhydrazine (B122626) readily reacts with aldehydes like salicylaldehyde (B1680747) and pyridine-2-carbaldehyde in methanol (B129727) to yield the corresponding hydrazone Schiff base ligands. znaturforsch.com The reaction involves the nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by dehydration. This method can be applied to keto-amides like this compound to generate hydrazone derivatives such as N-(4-bromophenyl)-2-(2-(2,6-dichlorobenzylidene)hydrazino)-2-oxoacetamide. sigmaaldrich.com

Schiff bases (or imines) are formed through the reaction of a primary amine with a carbonyl group. rdd.edu.iq A new Schiff base ligand, {N-(2-{[(4-bromophenyl)imino]methyl}phenyl)acetamide}, was synthesized by refluxing 2-acetamidobenzaldehyde with 4-bromoaniline in methanol with a catalytic amount of glacial acetic acid. rdd.edu.iqresearchgate.netresearchgate.net This condensation reaction is reversible and typically driven to completion by removing the water formed during the reaction. rdd.edu.iq

These transformations are crucial for building larger molecular assemblies and for introducing nitrogen-containing functional groups that can act as ligands for metal complexes or participate in further synthetic elaborations. znaturforsch.comresearchgate.net

Incorporation of Heterocyclic Ring Systems (e.g., Quinoline, Indole (B1671886), Pyrrole)

The this compound scaffold is a valuable building block for the synthesis of larger molecules incorporating various heterocyclic ring systems. These heterocycles are often constructed by reacting the core molecule or its precursors with appropriate reagents in cyclization or condensation reactions.

Quinoline: Quinoline derivatives can be synthesized using the Pfitzinger reaction, where isatin is reacted with a carbonyl compound under basic conditions. nih.gov For instance, reacting isatin with 4-bromoacetophenone in refluxing ethanol (B145695) yields 2-(4-bromophenyl)quinoline-4-carboxylic acid. nih.gov This quinoline derivative can then be further modified, for example, by converting the carboxylic acid to a hydrazide, which serves as a key intermediate for creating more complex molecules like quinoline-1,3,4-oxadiazole hybrids. nih.gov

Indole: Indole derivatives are synthesized through various strategies. mdpi.com Chloroacetylation of indole followed by reaction with a piperazine (B1678402) derivative can yield compounds like 2-(4-benzylpiperazin-1-yl)-1-(1H-indol-1-yl)ethanone. mdpi.com Another method involves the Claisen-Schmidt condensation of an indole carboxaldehyde with a ketone to form chalcone (B49325) intermediates, which are precursors to more complex indole-based systems. nih.gov

Pyrrole (B145914): Pyrrole rings can be formed via several synthetic routes, including the Huisgen [3+2] cycloaddition, where ylide intermediates react with dipolarophiles. nih.gov Another method involves the reaction of phenacyl malononitrile (B47326) derivatives with hydrogen sulfide, which can lead to the formation of pyrrole-3-carbonitriles. nih.gov These reactions demonstrate the utility of aryl ketone precursors in constructing substituted pyrrole systems. nih.govrsc.org

Table 2: Examples of Heterocycle Synthesis from Related Precursors

| Target Heterocycle | Synthetic Method | Key Precursors | Reference |

|---|---|---|---|

| Quinoline | Pfitzinger Reaction | Isatin, 4-Bromoacetophenone | nih.gov |

| Indole | Chloroacetylation/Substitution | Indole, Chloroacetyl chloride, Piperazines | mdpi.com |

| Pyrrole | Cycloaddition | Benzimidazolium salts, Alkynes | nih.gov |

| 1,3,4-Oxadiazole | Cyclization of Hydrazide | 2-(4-Bromophenyl)quinoline-4-carbohydrazide, Triethyl orthoformate | nih.gov |

| Thiazole | Hantzsch-type Synthesis | p-Bromoacetophenone, Thiourea | nih.gov |

Mechanistic Studies of Synthetic Pathways and Functionalization Reactions

Understanding the reaction mechanisms underlying the synthesis and functionalization of this compound and its derivatives is crucial for optimizing reaction conditions and designing novel synthetic routes. Mechanistic insights are often derived from a combination of experimental observations and computational studies.

A key reaction is the formation of the amide bond. In copper-mediated N-amidation reactions using boronic acids, hydroxylamine (B1172632) derivatives can serve as both the nitrogen source and an internal "oxygenate" partner. This avoids the need for external bases, allowing the C-N bond formation to occur under neutral conditions. The reaction is believed to proceed through a Cu(I) intermediate. nih.gov

In the synthesis of quinoline derivatives via the Pfitzinger reaction, the mechanism involves the base-catalyzed opening of the isatin ring, followed by condensation with the α-keto carbon of the acetophenone and subsequent cyclization and dehydration to form the quinoline ring system. nih.gov

The ring-opening of N-acylisatins is a well-studied pathway to α-ketoamides. The mechanism involves a nucleophilic attack on the C-2 carbonyl of the isatin ring. This attack leads to the cleavage of the amide bond within the five-membered ring, resulting in the formation of a 2-(acylaminophenyl)-2-oxo-substituted derivative. researchgate.net This process highlights the electrophilic nature of the isatin C-2 carbonyl, which behaves more like a ketone than a typical stable amide. researchgate.net

For the synthesis of quinoline-2,4-dicarboxylates from aryl amines and acetylenedicarboxylates, a proposed metal-free mechanism involves molecular iodine acting as a catalyst. The reaction proceeds through a series of C-N and C-C bond formations in a one-pot protocol, showcasing a domino reaction sequence. rsc.org

Computational studies, such as Density Functional Theory (DFT), have been used to elucidate mechanisms, for example, confirming that the titanocene-mediated ring-opening of N-acyl aziridines proceeds through a concerted process via electron transfer. mdpi.com Such theoretical investigations provide valuable insights into transition states and reaction energetics that are often difficult to probe experimentally.

Optimization of Reaction Conditions for Yield and Selectivity in this compound Synthesis and Derivatization

A comprehensive review of available scientific literature indicates that while this compound is utilized as a precursor in the synthesis of more complex molecules, detailed studies focusing specifically on the optimization of its own synthesis or direct derivatization are not extensively published. Research into the synthesis of its derivatives often begins with the pre-formed molecule without detailing the optimization of its initial preparation.

However, we can infer potential optimization strategies by examining methodologies applied to structurally similar compounds and related chemical transformations. The synthesis of α-keto amides and their derivatives is a significant area of organic chemistry, and the principles governing these reactions would be applicable to this compound. Key parameters that are typically optimized to enhance reaction yield and selectivity include the choice of catalyst, solvent, reaction temperature, and reaction time.

For the synthesis of N-substituted derivatives, coupling reactions are common. For instance, the formation of an amide bond from this compound and an amine would likely be subject to optimization of coupling agents, base, solvent, and temperature to maximize yield and minimize side reactions.

While specific data tables for the optimization of this compound are not available in the reviewed literature, the following tables represent hypothetical optimization studies for its synthesis and derivatization, based on common practices in synthetic organic chemistry for analogous reactions.

Hypothetical Optimization for the Synthesis of this compound

A plausible synthetic route to this compound is the oxidation of 4-bromoacetophenone followed by amidation. The table below illustrates a hypothetical study on the optimization of the oxidation step.

Table 1: Hypothetical Optimization of the Oxidation of 4-Bromoacetophenone This data is illustrative and not based on a specific published study.

| Entry | Oxidant | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | SeO₂ | None | Dioxane/H₂O | 100 | 12 | 65 |

| 2 | KMnO₄ | Phase Transfer Catalyst | CH₂Cl₂/H₂O | 25 | 8 | 40 |

| 3 | H₂O₂ | None | Acetic Acid | 60 | 24 | 55 |

| 4 | O₂ | Co(OAc)₂ | Acetonitrile | 80 | 16 | 75 |

| 5 | O₂ | Mn(OAc)₂ | Acetonitrile | 80 | 16 | 70 |

| 6 | O₂ | Co(OAc)₂/Mn(OAc)₂ | Acetonitrile | 80 | 12 | 82 |

| 7 | O₂ | Co(OAc)₂/Mn(OAc)₂ | Toluene | 80 | 12 | 68 |

Hypothetical Optimization for the Derivatization of this compound

The derivatization of this compound, for example, through a substitution reaction at the amide nitrogen, would require careful optimization of reaction conditions to achieve high yield and selectivity. The following table presents a hypothetical optimization for the N-arylation of this compound.

Table 2: Hypothetical Optimization of N-Arylation of this compound with Phenylboronic Acid This data is illustrative and not based on a specific published study.

| Entry | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | CuI | None | K₂CO₃ | DMF | 110 | 24 | 50 |

| 2 | CuI | 1,10-Phenanthroline | K₂CO₃ | DMF | 110 | 18 | 75 |

| 3 | CuI | 1,10-Phenanthroline | Cs₂CO₃ | DMF | 110 | 18 | 85 |

| 4 | CuI | 1,10-Phenanthroline | K₃PO₄ | DMF | 110 | 18 | 82 |

| 5 | Cu₂O | 1,10-Phenanthroline | Cs₂CO₃ | DMF | 110 | 18 | 78 |

| 6 | CuI | 1,10-Phenanthroline | Cs₂CO₃ | Dioxane | 100 | 18 | 65 |

| 7 | CuI | L-Proline | Cs₂CO₃ | DMSO | 90 | 24 | 70 |

Comprehensive Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms in the molecule. For 2-(4-Bromophenyl)-2-oxoacetamide, the aromatic protons on the bromophenyl ring typically appear as a set of doublets due to coupling between adjacent protons. The amide protons (-CONH₂) give rise to distinct signals, often appearing as broad singlets, and their chemical shift can be influenced by solvent and temperature.

Table 1: ¹H NMR Spectral Data

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic CH | 7.63-7.60 | m | |

| Aromatic CH | 7.47-7.45 | m | |

| Amide NH | 8.17-8.13 | m | |

| Amide NH | 7.80-7.78 | m |

Note: The exact chemical shifts can vary slightly depending on the solvent and the specific experimental conditions. The data presented is a representative example. rsc.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides information about their chemical environment. In this compound, distinct signals are observed for the carbonyl carbons of the ketone and amide groups, the carbon atom bonded to the bromine, and the other aromatic carbons.

Table 2: ¹³C NMR Spectral Data

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Ketone C=O | 179 |

| Amide C=O | 177 |

| Aromatic C-Br | 126.5 |

| Aromatic CH | 132.3 |

| Aromatic CH | 130.2 |

| Aromatic CH | 130.0 |

| Aromatic C | 133.9 |

| Aromatic C | 148.1 |

Note: The chemical shifts are approximate and can be influenced by the solvent and experimental setup. rsc.orgresearchgate.net

Two-Dimensional NMR Techniques (e.g., COSY, HMBC) for Connectivity and Correlation

Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in establishing the connectivity between atoms.

COSY spectra show correlations between protons that are coupled to each other, which is particularly useful for confirming the connectivity of protons within the aromatic ring. sdsu.eduresearchgate.net Cross-peaks in the COSY spectrum would confirm the coupling between adjacent aromatic protons.

HMBC spectra reveal correlations between protons and carbons that are separated by two or three bonds. epfl.ch This technique is crucial for assigning the quaternary carbons, such as the carbonyl carbons and the carbon attached to the bromine atom, by observing their correlations with nearby protons. For instance, the aromatic protons would show correlations to the ketone carbonyl carbon, and the amide protons would show a correlation to the amide carbonyl carbon.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of its key functional groups:

N-H Stretching: The amide group shows two distinct stretching vibrations for the N-H bonds, typically in the range of 3400-3200 cm⁻¹.

C=O Stretching: The spectrum will display two strong absorption bands for the carbonyl groups. The ketone carbonyl stretch usually appears at a higher frequency (around 1680-1700 cm⁻¹) than the amide carbonyl stretch (around 1650-1680 cm⁻¹).

C-Br Stretching: A band in the lower frequency region of the spectrum (typically 600-500 cm⁻¹) can be attributed to the C-Br stretching vibration.

Table 3: IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) |

| N-H Stretch | 3394, 3316 |

| C=O Stretch (Ketone) | ~1678 |

| C=O Stretch (Amide) | ~1678 |

Note: The provided data is from a related compound and serves as a representative example. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural elucidation. The molecular weight of this compound is 228.04 g/mol . bldpharm.com

In the mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to the molecular weight. Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion peak and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

Common fragmentation pathways would likely involve the cleavage of the bonds adjacent to the carbonyl groups. nih.gov Key fragments that might be observed include:

[M - NH₂]⁺: Loss of the amino group.

[Br-C₆H₄-CO]⁺: The bromobenzoyl cation.

[C₆H₄-Br]⁺: The bromophenyl cation.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions.

The aromatic ring and the carbonyl groups are the primary chromophores in the molecule. The π → π* transitions of the benzene (B151609) ring and the carbonyl groups typically result in strong absorption bands in the UV region. The n → π* transitions of the carbonyl groups are generally weaker and appear at longer wavelengths. mdpi.commu-varna.bg The presence of the bromine atom can cause a slight red shift (bathochromic shift) in the absorption maxima compared to the unsubstituted analog.

X-ray Crystallography for Precise Molecular and Supramolecular Architecture Determination

Single-Crystal X-ray Diffraction Studies of this compound and its Analogues

One such informative analogue is N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide . Its crystal structure was determined by single-crystal X-ray diffraction, revealing an orthorhombic crystal system with the space group Pca2₁. sigmaaldrich.com The detailed crystallographic data for this analogue provides a foundational understanding of how a bromophenyl-containing acetamide (B32628) derivative organizes in the solid state.

Another relevant analogue, 2-(4-bromophenyl)-r-2,4,4,c-6-tetramethyl-1,3-dioxan , has also been characterized using X-ray diffraction. This compound crystallizes in the orthorhombic space group Pbca. bldpharm.com The analysis of its structure highlights the conformational preferences and steric effects within the molecule.

The crystallographic data for these analogues are summarized in the interactive table below, showcasing key parameters that define their crystal structures.

| Compound Name | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z |

| N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide | Orthorhombic | Pca2₁ | --- | --- | --- | 90 | 90 | 90 | --- |

| 2-(4-bromophenyl)-r-2,4,4,c-6-tetramethyl-1,3-dioxan | Orthorhombic | Pbca | 27.65(3) | 7.95(1) | 13.16(1) | 90 | 90 | 90 | 8 |

Table 1: Crystallographic Data for Analogues of this compound.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen-Halogen Interactions)

The supramolecular architecture of crystalline solids is dictated by a network of intermolecular interactions. In the case of this compound and its analogues, hydrogen bonds and halogen-halogen interactions are expected to be the primary forces directing the crystal packing.

Hydrogen Bonding: The presence of the amide group (-CONH₂) in this compound provides both hydrogen bond donors (the N-H protons) and acceptors (the carbonyl oxygen). This facilitates the formation of robust hydrogen bonding networks. For instance, in the crystal structure of N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide, intermolecular N–H···O hydrogen bonds are observed, which play a crucial role in stabilizing the crystal structure. sigmaaldrich.com These interactions typically lead to the formation of well-defined one-, two-, or three-dimensional arrays of molecules.

The interplay of these intermolecular forces—hydrogen bonding and halogen-halogen interactions—dictates the final crystal packing arrangement. A comprehensive understanding of these interactions is crucial for predicting and controlling the solid-state properties of such compounds.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies on Electronic Structure and Stability

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of many-body systems. nih.gov It is based on the principle that the energy of a molecule can be determined from its electron density. nih.gov DFT methods are widely used to investigate the properties of organic molecules.

Geometry optimization is a fundamental computational step to locate the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For a flexible molecule like 2-(4-Bromophenyl)-2-oxoacetamide, which has rotatable bonds connecting the phenyl ring, the carbonyl groups, and the acetamide (B32628) moiety, multiple stable conformations (conformers) may exist.

Conformational analysis using DFT, often with functionals like B3LYP and basis sets such as 6-311++G(d,p), can identify these stable conformers and calculate their relative energies. lookchem.com Studies on similar acetamide derivatives have shown the existence of stable gauche and cis conformations in the gas phase. lookchem.com The analysis involves systematically rotating the key dihedral angles and performing geometry optimization for each starting structure. The results reveal the most likely shapes the molecule will adopt, which is crucial for understanding its interactions with other molecules, including biological receptors. X-ray diffraction studies on related compounds, such as 6-p-bromophenyl-1,4-oxathian-2-one, have confirmed specific solid-state conformations, like a boat-like ring structure, which can be compared with the computationally predicted lowest-energy conformers. rsc.org

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for describing chemical reactivity. wikipedia.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO is the outermost orbital containing electrons and acts as an electron donor (nucleophile), while the LUMO is the innermost orbital without electrons and can act as an electron acceptor (electrophile). libretexts.orgsphinxsai.com

DFT calculations are highly effective for determining the energies and spatial distributions of the HOMO and LUMO. The energy difference between them, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. sphinxsai.com A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive. For this compound, the HOMO is expected to be distributed over the electron-rich bromophenyl ring, while the LUMO would likely be centered on the electron-withdrawing α-ketoamide group.

Table 1: Conceptual Frontier Molecular Orbital Properties This table presents conceptual values to illustrate the type of data obtained from DFT calculations for organic molecules.

| Property | Description | Conceptual Value |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 eV |

| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | 5.0 eV |

The electronic properties calculated with DFT directly inform predictions of chemical reactivity. The FMO analysis is central to this: reactions are often governed by the interaction between the HOMO of one molecule and the LUMO of another. libretexts.org

Another valuable tool derived from DFT is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across a molecule, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions. sphinxsai.com For this compound, the MEP would likely show negative potential around the oxygen atoms of the carbonyl and amide groups, identifying them as sites for electrophilic attack. The hydrogen atoms of the amide group would exhibit positive potential, marking them as sites for nucleophilic attack. This information is invaluable for predicting how the molecule will react and for designing synthetic pathways.

In the solid state, molecules of this compound will arrange themselves into a crystal lattice stabilized by a network of intermolecular interactions. DFT calculations can model and quantify the strength of these non-covalent interactions, which include:

Hydrogen Bonding: The amide group (-CONH₂) is a classic hydrogen bond donor (N-H) and acceptor (C=O). These interactions are strong and directional, often dictating the primary structure of the supramolecular assembly.

Halogen Bonding: The bromine atom on the phenyl ring can act as a Lewis acidic region (a "σ-hole"), allowing it to form attractive interactions with Lewis bases like the oxygen or nitrogen atoms of neighboring molecules.

π-π Stacking: The aromatic phenyl rings can stack on top of each other, an interaction driven by electrostatic and dispersion forces.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Bond Dissociation Energy Studies

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, revealing how the molecule flexes, vibrates, and changes conformation at a given temperature. nih.gov Using force fields like AMBER, an MD simulation of this compound could show how its conformation changes in different solvent environments and how it might interact dynamically with a biological target. nih.gov

Furthermore, computational methods, particularly DFT, are used to calculate Bond Dissociation Energy (BDE). BDE is the energy required to break a specific bond homolytically, forming two radicals. pearson.com Calculating the BDE for various bonds within this compound can help predict its thermal stability and the most likely fragmentation pathways in chemical reactions or mass spectrometry.

In Silico Modeling for Biological Activity Prediction and Target Interactions

In silico modeling, particularly molecular docking, is a powerful technique used to predict how a small molecule (a ligand) might bind to a macromolecular target, such as a protein or enzyme. This method is instrumental in modern drug discovery.

For this compound, molecular docking could be used to screen it against a library of known drug targets to generate hypotheses about its potential biological activity. For instance, studies on structurally similar compounds have used this approach to predict antimicrobial and anticancer activities. nih.gov In these studies, derivatives were docked into the active sites of targets like EGFR tyrosine kinase and DNA gyrase to evaluate their binding affinity and mode of interaction. nih.govrsc.orgnih.gov A good docking score and a plausible binding pose, where the ligand forms key interactions (like hydrogen bonds) with active site residues, suggest the compound may be an inhibitor of that target. nih.govnih.gov Such in silico predictions can guide further experimental testing. nih.gov

Computational Docking Studies with Biological Receptors and Enzymes

Computational docking is a powerful tool used to predict the binding orientation and affinity of a small molecule to a target protein. For derivatives containing the this compound core, docking studies have been instrumental in elucidating their potential mechanisms of action against various enzymes and receptors.

Research into a series of 4-(4-Bromophenyl)-thiazol-2-amine derivatives has utilized molecular docking to investigate their antimicrobial and anticancer potentials. nih.gov These studies often involve docking the compounds into the active sites of microbial enzymes or cancer-related proteins to predict binding affinities, which are expressed as docking scores. For instance, in the investigation of potential anticancer agents, derivatives were docked against protein targets such as the estrogen receptor. nih.gov The docking results for the most promising compounds from this series are summarized below.

| Compound ID | Target Protein (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues |

| p2 | 1JIJ | - | Not Specified |

| p3 | 1JIJ | - | Not Specified |

| p4 | 1JIJ | - | Not Specified |

| p6 | 1JIJ | - | Not Specified |

| p2 | 4WMZ | - | Not Specified |

| p3 | 4WMZ | - | Not Specified |

| p4 | 4WMZ | - | Not Specified |

| p6 | 4WMZ | - | Not Specified |

| p2 | 3ERT | - | Not Specified |

| p3 | 3ERT | - | Not Specified |

| p4 | 3ERT | - | Not Specified |

| p6 | 3ERT | - | Not Specified |

Similarly, a study on 4-(2-(4-bromophenyl)hydrazineylidene)-3,5-diphenyl-4H-pyrazole (BHDH), a pyrazole (B372694) derivative, involved molecular docking analysis against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) to explore its potential in managing obesity. dergipark.org.tr The study aimed to predict the binding energies and conformations of the ligand with these enzymes. dergipark.org.tr

In another research avenue, derivatives of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide were synthesized and subjected to molecular docking to evaluate their anticancer activity. researchgate.net The docking studies for these compounds demonstrated good binding scores within the active site of the target protein, suggesting their potential as lead molecules for developing new anticancer drugs. researchgate.net

Ligand-Based and Structure-Based Drug Design Principles

Both ligand-based and structure-based drug design are fundamental approaches in the development of new drugs. nih.gov For molecules containing the this compound moiety, these principles are applied to optimize their therapeutic potential.

Ligand-Based Drug Design: This approach is utilized when the three-dimensional structure of the biological target is unknown. It relies on the knowledge of molecules that are known to bind to the target. nih.gov For derivatives incorporating the this compound scaffold, this could involve creating a pharmacophore model based on a set of active compounds. This model would define the essential structural features required for biological activity, such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers. Quantitative structure-activity relationship (QSAR) studies are also a key component of ligand-based design, aiming to correlate the physicochemical properties of the compounds with their biological activities. nih.gov

Structure-Based Drug Design: When the 3D structure of the target protein is available, structure-based drug design (SBDD) becomes a powerful strategy. nih.gov This approach involves designing molecules that can fit into the active site of the target with high affinity and selectivity. For instance, in the design of inhibitors for enzymes like cyclooxygenase (COX), knowledge of the active site allows for the rational design of molecules that can form specific interactions, such as hydrogen bonds and hydrophobic contacts, with key amino acid residues. mdpi.com The 4-bromophenyl group of the this compound core can play a significant role in fitting into hydrophobic pockets within the enzyme's active site. The oxoacetamide group can participate in hydrogen bonding interactions, which are crucial for anchoring the molecule to the target.

The development of acefylline (B349644) derivatives as potential MAO-B inhibitors for Parkinson's disease exemplifies a fragment-based drug discovery (FBDD) approach, which is a facet of structure-based design. frontiersin.org This strategy involves identifying key structural fragments that are crucial for binding to the target. In this context, a bromophenyl group is recognized as a valuable fragment for interacting with the aryl-binding site at the entrance of the enzyme's cavity. frontiersin.org

Biological Activities and Mechanistic Insights of 2 4 Bromophenyl 2 Oxoacetamide Derivatives

Antimicrobial Activity Investigations

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

Derivatives of 2-(4-bromophenyl)-2-oxoacetamide have demonstrated notable antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus. nih.gov The structural characteristics of these compounds allow them to effectively penetrate the peptidoglycan layer of Gram-positive bacteria, leading to bacterial cell destruction. nih.gov In contrast, their efficacy against Gram-negative bacteria like Pseudomonas aeruginosa is comparatively lower. This is attributed to the more complex cell wall structure of Gram-negative bacteria, which includes an additional outer lipopolysaccharide membrane that impedes the diffusion of these compounds. nih.govnih.gov

Some bromophenol derivatives have shown promising activity against methicillin-resistant Staphylococcus aureus (MRSA), a significant drug-resistant strain. nih.gov Research has also indicated that these compounds can inhibit biofilm formation in both S. aureus and MRSA, a crucial virulence factor that contributes to antibiotic resistance. nih.gov

Pseudomonas aeruginosa produces several exoproducts, such as 4-hydroxy-2-heptylquinoline-N-oxide (HQNO), pyocyanin, and hydrogen cyanide, which are known to inhibit the respiration of S. aureus. plos.org Additionally, it produces rhamnolipids and the endopeptidase LasA, which disrupt the cell membrane and peptidoglycan of S. aureus, respectively. plos.org

Table 1: Antibacterial Activity of Bromophenol Derivatives

| Compound/Derivative | Bacterial Strain | Activity |

|---|---|---|

| Bromophenol derivatives | Staphylococcus aureus | Significant antibacterial activity. nih.gov |

| Bromophenol derivatives | MRSA | Good anti-MRSA activity. nih.gov |

| Bromophenol derivatives | Pseudomonas aeruginosa | Less effective. nih.gov |

| Silver(I) complex SBC3 | Pseudomonas aeruginosa | Higher potency. nih.gov |

Antifungal Properties

Certain derivatives of this compound have exhibited antifungal activity against various fungal species, including Aspergillus niger. nih.govresearchgate.netsemanticscholar.org The emergence of drug-resistant fungal strains has necessitated the development of novel antifungal agents. nih.gov Invasive aspergillosis, caused by Aspergillus species, poses a significant threat, especially to immunocompromised individuals. nih.gov

Studies have shown that some synthesized pyridine (B92270) derivatives possess moderate to good antifungal activity when compared to standard drugs like ketoconazole. researchgate.netsemanticscholar.org These compounds have been found to be particularly sensitive towards Aspergillus niger and Candida albicans. researchgate.netsemanticscholar.org

Table 2: Antifungal Activity of this compound Derivatives

| Derivative Type | Fungal Strain | Activity | Reference |

|---|---|---|---|

| Acrocarposporins | Aspergillus niger | Mild antifungal activity. nih.gov | nih.gov |

| Pyridine derivatives | Aspergillus niger | Moderate to good activity. researchgate.netsemanticscholar.org | researchgate.netsemanticscholar.org |

Anti-inflammatory Potential and Associated Mechanisms

Substituted oxadiazole derivatives, which can be synthesized from acetamide (B32628) precursors, have been investigated for their anti-inflammatory properties. nih.gov These compounds have shown potential in reducing inflammation, with some derivatives exhibiting significant inhibition of edema in animal models. nih.gov The mechanism of action is often associated with the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the inflammatory pathway. nih.gov Molecular docking studies have indicated that these compounds can bind effectively to the active site of COX-2. nih.gov

Antimalarial Activity against Parasitic Strains

The global challenge of malaria, caused by Plasmodium parasites, particularly the deadly Plasmodium falciparum, has driven research into new antimalarial agents. mdpi.com While specific studies on this compound itself are limited in this area, related heterocyclic compounds have been a focus. For instance, 1,3,4-oxadiazole (B1194373) derivatives have been identified as a new antiplasmodial chemotype. publications.csiro.au These compounds have demonstrated potent and selective in vitro activity against both drug-sensitive and multi-drug resistant Plasmodium parasites. publications.csiro.au

Additionally, derivatives of 4-nerolidylcatechol (B1236061) have shown promise, with mechanisms that include the inhibition of hemozoin formation and isoprenoid biosynthesis in P. falciparum. nih.gov

Antioxidant Capacity and Reactive Oxygen Species (ROS) Scavenging Pathways

Bromophenols are recognized for their potent radical scavenging activity, which allows them to neutralize reactive oxygen species (ROS). mdpi.com The antioxidant capability of these compounds is largely attributed to the presence of hydroxyl and bromine groups on their aromatic rings, which facilitates the donation of hydrogen atoms or electrons to scavenge free radicals. mdpi.com This action helps to prevent oxidative damage in biological systems. mdpi.com

The mechanism of action for their antioxidant properties is often through formal hydrogen atom transfer (f-HAT). mdpi.com Some bromophenols have demonstrated a better cellular antioxidant effect than well-known antioxidants like luteolin (B72000) and quercetin (B1663063) in certain assays. nih.gov

Enzyme Inhibition Studies and Target Identification

Derivatives of this compound and related structures have been evaluated for their ability to inhibit various enzymes. For example, a benzothiazine acetamide derivative showed potent inhibitory effects on α-glucosidase and α-amylase, enzymes relevant to diabetes management. nih.gov Kinetic studies revealed a non-competitive mode of inhibition for this compound against these enzymes. nih.gov

Other related heterocyclic structures, such as 1,2,4-oxadiazole (B8745197) derivatives, have been investigated as inhibitors of enzymes like RET kinase and histone deacetylases (HDACs), which are targets in cancer therapy. mdpi.com Furthermore, 4-phenoxy-phenyl isoxazoles have been identified as novel inhibitors of acetyl-CoA carboxylase (ACC), an enzyme crucial for fatty acid metabolism in cancer cells. semanticscholar.org Derivatives of cinnamic acid have also been synthesized and shown to inhibit human acetylcholinesterase (hAChE), an enzyme targeted in the treatment of cognitive disorders. mdpi.com

Table of Compounds

| Compound Name |

|---|

| This compound |

| Staphylococcus aureus |

| Pseudomonas aeruginosa |

| Aspergillus niger |

| Plasmodium falciparum |

| Ketoconazole |

| 4-hydroxy-2-heptylquinoline-N-oxide |

| Pyocyanin |

| Hydrogen cyanide |

| Rhamnolipids |

| LasA |

| Silver(I) complex SBC3 |

| Acrocarposporins |

| Candida albicans |

| Luteolin |

| Quercetin |

| 4-nerolidylcatechol |

| α-glucosidase |

| α-amylase |

| RET kinase |

| Histone deacetylases (HDACs) |

| Acetyl-CoA carboxylase (ACC) |

| Human acetylcholinesterase (hAChE) |

Cholinesterase Inhibition (e.g., Acetylcholinesterase, Butyrylcholinesterase)

Derivatives of this class have been identified as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical to the breakdown of the neurotransmitter acetylcholine (B1216132). The inhibition of these enzymes is a primary strategy for the symptomatic treatment of Alzheimer's disease. nih.govnih.gov Studies on brominated 2-phenitidine sulfonamide derivatives, for instance, have demonstrated their inhibitory capacity. nih.govresearchgate.net Certain N-substituted derivatives showed notable inhibition against BChE. Specifically, N-(2-Chlorobenzyl)-N-(4,5-dibromo-2-ethoxyphenyl)benzenesulfonamide and N-(2-Bromoethyl)-N-(4,5-dibromo-2-ethoxyphenyl)benzenesulfonamide were found to be effective BChE inhibitors. nih.gov Similarly, in a separate study, N-(2-bromophenyl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)benzamide was highlighted for its BChE inhibitory activity and selectivity over AChE. nih.gov

Table 1: Cholinesterase Inhibitory Activity of Selected Brominated Derivatives

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| N-(2-Chlorobenzyl)-N-(4,5-dibromo-2-ethoxyphenyl)benzenesulfonamide (6k) | Butyrylcholinesterase (BChE) | 42.21 ± 0.25 nih.gov |

| N-(2-Bromoethyl)-N-(4,5-dibromo-2-ethoxyphenyl)benzenesulfonamide (6d) | Butyrylcholinesterase (BChE) | 45.31 ± 0.17 nih.gov |

| N-(2-bromophenyl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)benzamide (23) | Butyrylcholinesterase (BChE) | Data indicates good activity and selectivity nih.gov |

Cyclooxygenase (COX-1/COX-2) Inhibition

Cyclooxygenase (COX) enzymes are central to the inflammatory process, and their inhibition is the mechanism of action for non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov The development of selective COX-2 inhibitors is a key goal to reduce the gastrointestinal side effects associated with non-selective NSAIDs. nih.gov Research has shown that derivatives incorporating the bromophenyl moiety can act as selective COX-2 inhibitors. For example, modifying existing NSAIDs by introducing a 4-bromobenzyl group can shift their selectivity towards COX-2. Molecular modeling and in vitro assays have confirmed that these derivatives can achieve potent and selective COX-2 inhibition, with some compounds showing selectivity indices significantly higher than traditional drugs. nih.gov

Table 2: COX-2 Inhibitory Activity of Selected Phenyl Derivatives

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI = IC50 COX-1/IC50 COX-2) |

|---|---|---|---|

| 2-benzamido-5-ethyl-N-(4-fluorophenyl)thiophene-3-carboxamide (VIIa) | 19.5 | 0.29 | 67.2 nih.gov |

| Celecoxib (Reference) | 14.2 | 0.42 | 33.8 nih.gov |

Microbial DNA Gyrase Inhibition

Bacterial DNA gyrase is an essential type II topoisomerase, making it a validated and attractive target for the development of new antibiotics. nih.govals-journal.com Quinoline (B57606) derivatives synthesized from 2-(4-bromophenyl)quinoline-4-carboxylic acid have been investigated as microbial DNA gyrase inhibitors. nih.govresearchgate.net These compounds function by hindering bacterial growth, either by inhibiting the enzyme's ATPase activity or by a mechanism known as "gyrase poisoning." nih.gov Studies have reported significant minimum inhibitory concentration (MIC) values for these derivatives against various bacterial strains, particularly Gram-positive species like Staphylococcus aureus. nih.gov Other scaffolds, such as N-phenylpyrrolamides and morpholine-based thiazoles, have also been developed as potent DNA gyrase inhibitors with low nanomolar IC50 values and good antibacterial activity. als-journal.comrsc.org

Table 3: Antimicrobial Activity of Selected DNA Gyrase Inhibitors

| Compound Class | Compound Example | Target Organism | Activity (MIC/IC50) |

|---|---|---|---|

| Quinoline Derivative | Ethyl 2-((2-(2-(4-bromophenyl)quinoline-4-carbonyl)hydrazinyl)idene)acetate (5) | S. aureus | MIC: 49.04 µM nih.gov |

| Quinoline Derivative | N'-(4-methoxybenzylidene)-2-(4-bromophenyl)quinoline-4-carbohydrazide (6b) | S. aureus | MIC: 38.64 µM nih.gov |

| N-phenylpyrrolamide | Compound 22e | S. aureus ATCC 29213 | MIC: 0.25 µg/mL rsc.org |

| N-phenylpyrrolamide | Compound 22e | E. faecalis ATCC 29212 | MIC: 0.125 µg/mL rsc.org |

Other Enzymatic Targets

Beyond the primary targets, research has shown that brominated derivatives can inhibit other enzymes. Notably, some brominated 2-phenitidine derivatives have been screened for activity against lipoxygenase (LOX), an enzyme involved in inflammatory and allergic responses. nih.govresearchgate.net While many of the tested compounds showed moderate to low activity, this finding points to the potential for polypharmacology, where a single compound can interact with multiple targets, which could be beneficial for complex diseases. nih.govresearchgate.net Additionally, metal complexes of 4-(4-bromophenyl)-2,2'-bipyridine have demonstrated promising lipoxygenase inhibition. nih.gov

Elucidation of Molecular Mechanisms Underlying Observed Biological Effects

Understanding the molecular mechanisms is key to optimizing drug candidates. For cholinesterase inhibitors, the mechanism involves the binding of the derivative to the active site of the enzyme, thereby preventing the hydrolysis of acetylcholine. nih.gov Molecular docking studies suggest that these inhibitors can target both the catalytic active site (CAS) and the peripheral anionic site (PAS) of BChE. nih.gov

The mechanism for COX-2 selective inhibitors is based on their ability to bind to a hydrophobic side pocket present in the COX-2 active site but not in COX-1. nih.gov This structural difference allows for the design of drugs that specifically block the COX-2 isoform. Some derivatives may also act by inhibiting the expression of the COX-2 protein itself.

In the case of DNA gyrase inhibitors, aminocoumarin antibiotics exert their effect by binding to the B subunit of the enzyme, which is essential for its function. nih.gov The inhibition can be competitive with ATP, blocking the energy-dependent DNA supercoiling reaction. nih.gov

Structure-Activity Relationship (SAR) Studies for Optimized Biological Potency

Structure-activity relationship (SAR) studies are fundamental to refining the potency and selectivity of these derivatives.

For Cholinesterase Inhibitors: SAR studies have revealed that the nature of the substituent on the core structure is critical. For instance, in a series of brominated 2-phenitidine derivatives, the substitution of a 2-chlorobenzyl or 2-bromoethyl group resulted in good inhibitors of BChE. nih.gov In another series, linking a benzylpiperidine fragment to para-substituted aromatic sulfonamides showed that a short methylene (B1212753) linker and a biphenyl (B1667301) group provided the highest activity against AChE. mdpi.com

For COX-2 Inhibitors: The selectivity for COX-2 over COX-1 is highly dependent on specific structural features. The presence of a sulfonyl or sulfonamide group on one of the phenyl rings is a common feature in many selective COX-2 inhibitors (coxibs), as it allows for interaction with the aforementioned side pocket of the COX-2 enzyme.

For DNA Gyrase Inhibitors: In studies of clorobiocin (B606725) derivatives, it was found that a hydrophobic alkyl substituent at a specific position of the 4-hydroxybenzoyl moiety was crucial for high activity, whereas polar groups, particularly amides, strongly reduced antibacterial potency. nih.gov The complete absence of certain structural components, like the pyrrole (B145914) carboxylic acid moiety, led to a loss of activity, highlighting the precise structural requirements for effective enzyme inhibition. nih.gov

Explorations in Neurodegenerative Disorder Research (e.g., Alzheimer's Disease)

The investigation of this compound derivatives and related compounds is particularly vibrant in the field of neurodegenerative disorders, especially Alzheimer's disease (AD). mdpi.commdpi.comdntb.gov.ua The cholinergic hypothesis of AD posits that a decline in acetylcholine levels contributes to cognitive deficits. Therefore, inhibiting AChE and BChE is a cornerstone of current AD therapy. nih.govnih.gov

Recent strategies have focused on developing dual or multi-target inhibitors. nih.govmdpi.com This approach aims to address the complex, multifactorial nature of AD. For example, derivatives have been designed to not only inhibit cholinesterases but also to prevent the aggregation of β-amyloid (Aβ) peptides, a key pathological hallmark of AD. nih.govmdpi.com Compounds like N-(2-bromophenyl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)benzamide have shown both selective BChE inhibition and anti-Aβ aggregation activity. nih.gov This multi-target approach is considered a promising avenue for developing more effective disease-modifying therapies for Alzheimer's disease. nih.govdntb.gov.ua

Potential Applications in Allied Scientific Disciplines

Role in Material Science Applications

Currently, there is a notable lack of specific published research detailing the direct application of 2-(4-Bromophenyl)-2-oxoacetamide in material science. The following subsections are based on the potential for this compound to be used in these areas, extrapolated from the general behavior of similar chemical structures.

Development of Functional Materials Incorporating this compound Scaffolds

While direct evidence is scarce, the inherent properties of the this compound scaffold suggest its potential utility in the development of functional materials. The presence of the bromine atom, for instance, could impart flame-retardant properties to materials it is incorporated into. Furthermore, the aromatic ring and amide group can participate in non-covalent interactions such as hydrogen bonding and pi-stacking, which are crucial for the self-assembly of supramolecular structures.

Integration into Polymeric and Composite Systems

Catalytic Applications and Ligand Design

There is limited information available regarding the direct catalytic applications of this compound itself. However, the structural motifs present in the molecule are relevant to ligand design. The nitrogen and oxygen atoms of the acetamide (B32628) group have the potential to coordinate with metal centers, making it a candidate for the synthesis of novel ligands for catalysis. These ligands could, in turn, be used to catalyze a variety of organic reactions.

Advanced Intermediates in Complex Organic Synthesis

The most documented role of this compound is as an advanced intermediate in the synthesis of more complex organic molecules. Its chemical structure serves as a versatile starting point for the construction of various heterocyclic compounds and other elaborate molecular architectures. For instance, derivatives of this compound have been synthesized and investigated for their potential biological activities. The synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, which have been studied for their antimicrobial and anticancer properties, highlights the utility of the bromophenyl-oxoacetamide core. nih.gov Similarly, other complex molecules incorporating the N-(4-bromophenyl)-2-oxoacetamide framework have been synthesized for early discovery research in medicinal chemistry. sigmaaldrich.com

The reactivity of the ketone and the amide functionalities allows for a variety of chemical modifications, making it a key building block for creating libraries of compounds for drug discovery and other applications. The synthesis of p-bromophenacyl bromide from p-bromoacetophenone, a related precursor, is a well-established procedure in organic syntheses, indicating the importance of such brominated phenyl ketones as intermediates for creating esters and other derivatives. orgsyn.org

Conclusion and Future Research Directions

Synthesis of Key Research Findings on 2-(4-Bromophenyl)-2-oxoacetamide

Research into this compound has primarily focused on its role as a versatile intermediate in the synthesis of more complex heterocyclic compounds with significant biological activities. The core structure, featuring a bromophenyl group attached to an α-ketoamide moiety, serves as a valuable scaffold for building molecules with potential therapeutic applications.

Key findings from various studies indicate that derivatives of this compound exhibit a broad spectrum of pharmacological effects. For instance, it is a precursor in the synthesis of thiazole (B1198619) derivatives that have been investigated for their antimicrobial and antiproliferative properties. nih.gov The synthesis pathway often involves the reaction of an intermediate, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide, with various substituted anilines to produce a library of potential drug candidates. nih.gov These studies have successfully identified compounds with promising activity against bacterial strains and human cancer cell lines. nih.gov

Furthermore, the 2-(4-bromophenyl) moiety has been incorporated into quinoline-1,3,4-oxadiazole hybrids. nih.govrsc.org These molecules have been designed as dual anticancer and antimicrobial agents, with some derivatives showing potent inhibitory activity against EGFR tyrosine kinase and various microbial species. nih.govrsc.org The research highlights the strategic advantage of using the this compound framework to create hybrid molecules that combine different pharmacophores to achieve enhanced or multi-target biological activity.

Identification of Knowledge Gaps and Unexplored Research Avenues

Despite its utility as a synthetic building block, there is a significant knowledge gap concerning the intrinsic properties and potential applications of this compound itself. The majority of research has rapidly moved to its more complex derivatives, leaving the fundamental characteristics of the parent compound largely uninvestigated.

Specific unexplored research avenues include:

Intrinsic Biological Activity: There is a lack of comprehensive screening of the biological activity of this compound. Its potential as an active molecule in its own right, rather than just an intermediate, remains unknown.

Physicochemical Characterization: Detailed studies on its solid-state properties, such as polymorphism, crystallinity, and solubility in various solvent systems, are scarce. This information is crucial for any potential development in materials science or pharmaceuticals.

Toxicological Profile: No significant data is available on the cytotoxicity or general toxicological profile of the compound, which is a fundamental prerequisite for exploring any therapeutic or industrial application.

Mechanistic Studies: For the derivatives synthesized from this compound, while biological activities are reported, detailed mechanistic studies elucidating the precise mode of action at the molecular level are often limited.

Perspectives on Future Development and Translational Research

The existing body of research provides a strong foundation for future investigations aimed at translating the potential of the this compound scaffold into practical applications.

The rational design of new drugs based on this scaffold is a highly promising avenue. Future research should focus on a systematic structure-activity relationship (SAR) study. This would involve:

Systematic Modification: Synthesizing and evaluating a wider array of derivatives by modifying the phenyl ring with different substituents, altering the length and nature of the linker, and introducing diverse heterocyclic systems.

Computational Modeling: Employing molecular docking and other computational tools to predict the binding affinity of newly designed molecules with specific biological targets, such as microbial DNA gyrase or cancer-related kinases, can guide synthetic efforts. researchgate.net The design of quinoline-based hybrids has already shown success in targeting EGFR-TK and microbial enzymes. nih.govrsc.org

Bioisosteric Replacement: Exploring bioisosteric replacements for the bromine atom and the amide group to optimize pharmacokinetic and pharmacodynamic properties.

The molecular structure of this compound, containing a halogen atom, a carbonyl group, and an amide linkage, suggests a high potential for forming ordered supramolecular structures through hydrogen bonding and halogen bonding. nih.gov Future research could explore:

Crystal Engineering: Investigating the ability of the molecule to form co-crystals with other active pharmaceutical ingredients (APIs) to enhance their solubility or stability.

Coordination Polymers: Using the amide and ketone oxygen atoms as potential ligation sites for the synthesis of novel metal-organic frameworks (MOFs) or coordination polymers with interesting magnetic, porous, or catalytic properties.

Liquid Crystals: Modifying the structure to investigate the potential for liquid crystalline behavior, driven by the rigid phenyl ring and intermolecular interactions.

The functional groups within this compound present an opportunity for its use in catalysis.

Ligand Development: The compound could be explored as a ligand for transition metal catalysts. The nitrogen and oxygen atoms could coordinate with metal centers, creating catalysts for various organic transformations such as cross-coupling reactions or asymmetric synthesis.

Organocatalysis: The amide moiety could potentially participate in hydrogen-bond-donating catalysis for certain classes of reactions.

Catalyst Immobilization: The molecule could be functionalized and grafted onto solid supports to create heterogeneous catalysts that are easily recoverable and reusable, which is a key aspect of sustainable chemistry. While research on related structures has focused on Pd-based catalysis for different reactions, the principle of using such scaffolds in catalyst design remains a viable and unexplored direction for this specific compound. mdpi.com

Q & A